(1S,2S,5R)-2-[5-(4-Fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one
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Overview
Description
(1S,2S,5R)-2-[5-(4-Fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-2-[5-(4-Fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of a hydrazide with carbon disulfide and an appropriate halogenated compound to form the 1,3,4-oxadiazole ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Cyclization to form the bicyclic structure: The final step involves the cyclization of the intermediate compound to form the bicyclic structure, which is achieved under specific reaction conditions, such as the use of a strong base and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-2-[5-(4-Fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,5R)-2-[5-(4-Fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-2-[5-(4-Fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,5R)-2-[5-(4-Chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one
- (1S,2S,5R)-2-[5-(4-Methylphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one
Uniqueness
The uniqueness of (1S,2S,5R)-2-[5-(4-Fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications where specific electronic interactions are required.
Properties
Molecular Formula |
C14H11FN2O4S |
---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
(1S,2S,5R)-2-[5-(4-fluorophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C14H11FN2O4S/c15-8-3-1-7(2-4-8)12-16-17(14(22)21-12)9-5-10(18)13-19-6-11(9)20-13/h1-4,9,11,13H,5-6H2/t9-,11+,13+/m0/s1 |
InChI Key |
DXCVJASYGNMBHY-UFGOTCBOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2CO[C@@H](C1=O)O2)N3C(=S)OC(=N3)C4=CC=C(C=C4)F |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=S)OC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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